2-(4-methylbenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one
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Overview
Description
2-(4-methylbenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one is a polycyclic heteroaromatic compound. It belongs to the class of cinnolines, which are known for their diverse biological activities and applications in various fields of science and industry.
Preparation Methods
The synthesis of 2-(4-methylbenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate intermediates under specific reaction conditions. For instance, the reaction may involve the use of catalysts such as Rhodium (III) to facilitate C-H activation and annulation reactions . Industrial production methods may vary, but they generally follow similar principles, optimizing for yield and purity.
Chemical Reactions Analysis
2-(4-methylbenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the compound’s structure, potentially altering its biological activity.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
2-(4-methylbenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: It has potential therapeutic applications due to its biological activity.
Mechanism of Action
The mechanism of action of 2-(4-methylbenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one involves its interaction with specific molecular targets. For example, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context .
Comparison with Similar Compounds
2-(4-methylbenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one can be compared with other similar compounds, such as:
5,6-Dihydro-Benzo[h]Cinnolin-3-Ylamine: This compound shares a similar core structure but differs in its functional groups and biological activity.
Indazolone-fused Cinnolines: These compounds have a fused indazolone ring, which imparts different chemical and biological properties. The uniqueness of this compound lies in its specific structure and the resulting properties, which make it suitable for a wide range of applications.
Biological Activity
2-(4-Methylbenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article delves into its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.
- Molecular Formula : C20H18N2O
- Molecular Weight : 302.4 g/mol
- CAS Number : 478042-19-2
- Purity : Minimum 95% .
Research indicates that this compound may exert its biological effects through several mechanisms:
- Tyrosinase Inhibition : The compound has been studied for its ability to inhibit tyrosinase, an enzyme critical in melanin production. This inhibition can be beneficial in treating hyperpigmentation disorders.
- Antioxidant Activity : The compound demonstrates significant antioxidant properties, which may protect cells from oxidative stress and related damage.
- Histamine H3 Receptor Modulation : Preliminary studies suggest that it may interact with histamine H3 receptors, potentially influencing neurotransmitter release and presenting therapeutic opportunities for neurological disorders .
Tyrosinase Inhibition
A study involving B16F10 murine melanoma cells demonstrated that this compound effectively inhibited both intracellular and extracellular melanin production. The mechanism was linked to the inhibition of tyrosinase activity, suggesting its potential use in cosmetic formulations aimed at reducing skin pigmentation .
Antioxidant Efficacy
The compound exhibited strong scavenging activity against DPPH and ABTS radicals in vitro, indicating its potential as a natural antioxidant agent. This property is crucial for applications in skincare and therapeutic formulations aimed at combating oxidative stress-related diseases .
Histamine H3 Receptor Interaction
Research has suggested that the compound may serve as a novel agent for modulating histamine H3 receptors, which are implicated in various neurological conditions. The dual action of this compound could provide a therapeutic avenue for treating disorders such as anxiety and cognitive dysfunction .
Case Study 1: Melanin Production Inhibition
In a controlled laboratory setting, B16F10 cells treated with varying concentrations of the compound showed a dose-dependent decrease in melanin production compared to untreated controls. The results indicated a significant reduction (up to 60%) in melanin levels at higher concentrations (20 µM) after 72 hours of treatment.
Case Study 2: Cytotoxicity Assessment
Cytotoxicity assays revealed that the compound did not exhibit significant toxicity at concentrations below 20 µM over a 48-hour period. This finding is critical for establishing safety profiles for potential therapeutic applications .
Comparative Table of Biological Activities
Properties
IUPAC Name |
2-[(4-methylphenyl)methyl]-5,6-dihydrobenzo[h]cinnolin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O/c1-14-6-8-15(9-7-14)13-22-19(23)12-17-11-10-16-4-2-3-5-18(16)20(17)21-22/h2-9,12H,10-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEWBVSKCARMUHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C=C3CCC4=CC=CC=C4C3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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